molecular formula C19H21N3O3 B5553816 4-(1,3-苯并二氧杂环戊-5-基甲基)-N-苯基-1-哌嗪甲酰胺

4-(1,3-苯并二氧杂环戊-5-基甲基)-N-苯基-1-哌嗪甲酰胺

货号 B5553816
分子量: 339.4 g/mol
InChI 键: MFGAZEXFQHHYLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the 1,3-benzodioxol-5-ylmethyl group would likely be key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .

科学研究应用

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety have been synthesized and evaluated for their antioxidant activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially exhibit similar antioxidant properties .

Psychotherapy

Alternative entactogens to 3,4-methylenedioxymethamphetamine (MDMA) with potential applications in psychotherapy have been studied . Given the structural similarity, it’s possible that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could have similar applications .

Cancer Treatment

Compounds with a 1,3-benzodioxole moiety have shown potential in inhibiting the growth of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. This suggests a potential application in cancer treatment.

Alzheimer’s Disease Treatment

Some compounds with a 1,3-benzodioxole moiety have been studied for their potential as a therapeutic agent for Alzheimer’s disease. This could be another potential application for "4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide".

Sedative

Compounds containing a 1,3-benzodioxole moiety were reported to possess sedative activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially have sedative properties .

Anticonvulsant

Compounds with a 1,3-benzodioxole moiety have been reported to possess anticonvulsant activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially have anticonvulsant properties .

作用机制

The mechanism of action of this compound would depend on its biological targets. Many piperazine derivatives have neurological effects, acting on receptors or transporters in the nervous system .

安全和危害

The safety and hazards associated with this compound would depend on its biological activity. Many piperazine derivatives have psychoactive effects and can be hazardous if misused .

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

属性

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGAZEXFQHHYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid phenylamide and benzo[1,3]dioxole-5-carbaldehyde. 1H NMR (400 MHz, CDCl3): 7.36-7.24 (m, 4H), 7.05-6.99 (m, 1H), 6.86 (br s, 1H), 6.77-6.72 (m, 2H), 6.43 (br s, 1H), 5.95 (s, 2H), 3.50-3.46 (m, 4H), 3.43 (s, 2H), 2.46-2.42 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。